Hydroxyectoin

Description

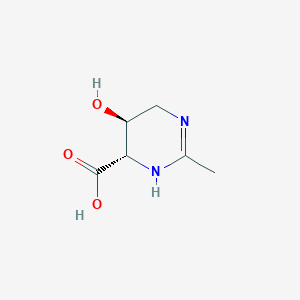

Structure

3D Structure

Properties

IUPAC Name |

(5S,6S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-3-7-2-4(9)5(8-3)6(10)11/h4-5,9H,2H2,1H3,(H,7,8)(H,10,11)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIBBJKLKFTNQO-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCC(C(N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC[C@@H]([C@H](N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167963 | |

| Record name | Hydroxyectoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165542-15-4 | |

| Record name | Hydroxyectoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165542-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyectoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165542154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyectoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYECTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ7YN252E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Science of Hydroxyectoine in Extremophilic Bacteria: A Technical Guide

Introduction: In the harsh and unforgiving environments of saline deserts, deep-sea hydrothermal vents, and polar ice, life persists. Extremophilic bacteria, the masters of survival in these niches, have evolved a sophisticated arsenal of biochemical strategies to cope with extreme conditions such as high salinity, temperature fluctuations, and desiccation. Central to their resilience is the accumulation of small organic molecules known as compatible solutes. These "extremolytes" protect cellular structures and maintain osmotic balance without interfering with metabolic processes. Among these, ectoine and its hydroxylated derivative, 5-hydroxyectoine, are of significant scientific and commercial interest due to their exceptional stabilizing properties.

This technical guide provides an in-depth exploration of the discovery, biosynthesis, and regulation of hydroxyectoine in extremophilic bacteria. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the underlying molecular pathways.

Discovery and Significance

Ectoine was first identified in 1985 in the extremely halophilic phototrophic bacterium Ectothiorhodospira halochloris.[1] Shortly after, its derivative, (4S,5S)-2-methyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, or hydroxyectoine, was discovered in the actinomycin D producer Streptomyces parvulus.[1] While not initially found in a classic extremophile, subsequent research revealed that hydroxyectoine is a key compatible solute in numerous extremophilic bacteria, where it often confers superior protection against thermal stress and desiccation compared to ectoine.[2][3][4]

The halophilic bacterium Chromohalobacter salexigens and the moderate halophile Halomonas elongata are prominent examples of extremophiles that synthesize and accumulate hydroxyectoine in response to both salt and temperature stress.[5][6][7] The presence of a hydroxyl group enhances the molecule's ability to structure water, providing an even more robust hydration shell around biomolecules, thereby protecting them from denaturation. This superior protective capacity has made hydroxyectoine a high-value compound for applications in cosmetics, biotechnology, and medicine.[2][3][4][8]

The Hydroxyectoine Biosynthesis Pathway

Hydroxyectoine synthesis is a two-stage enzymatic process. First, its precursor, ectoine, is synthesized from the central metabolic intermediate L-aspartate-β-semialdehyde. This is followed by a specific hydroxylation step.

-

Ectoine Synthesis : Three enzymes, typically encoded by the ectA, ectB, and ectC genes, catalyze the formation of ectoine.

-

L-2,4-diaminobutyrate transaminase (EctB) : Catalyzes the transamination of L-aspartate-β-semialdehyde to form L-2,4-diaminobutyrate (DABA).

-

L-2,4-diaminobutyrate acetyltransferase (EctA) : Acetylates DABA to produce N-γ-acetyl-L-2,4-diaminobutyrate (ADABA).

-

Ectoine synthase (EctC) : Catalyzes the cyclization of ADABA to form ectoine.[9]

-

-

Hydroxyectoine Synthesis : A single enzyme, ectoine hydroxylase (EctD), converts ectoine to hydroxyectoine.

The genetic arrangement of these genes varies; in some bacteria, ectD is found within the ectABC gene cluster, while in others, it is located elsewhere in the genome.[11]

Quantitative Analysis of Hydroxyectoine Production

The synthesis of hydroxyectoine is tightly regulated by environmental stressors, primarily salinity and temperature. Extremophilic bacteria modulate the intracellular concentration of ectoines to adapt to changing external osmolarity.

Production Titers in Various Strains

The following table summarizes hydroxyectoine production in different bacterial strains under specified conditions. This data highlights the influence of genetic background and culture parameters on yield.

| Strain | Salinity (mol/L NaCl) | Titer (g/L) | Yield (mg/g DCW) | Carbon Source | Reference |

| Halomonas salina DSM5928 | 1.81 | 0.32 | 14.86 | Monosodium glutamate | [12] |

| Halomonas salina BCRC17875 | 2.47 | 0.29 | 13.96 | Monosodium glutamate | [12] |

| Prauserella alba YIM 90005T | 4.1 (24% w/v) | - | 22.98 | - | [11] |

| Chromohalobacter salexigens | 2.5 | - | ~150 µmol/g protein | Minimal Medium | [7] |

| Engineered E. coli | 0.08 | 1.6 | 2200 | Glycerol | [13][14] |

| Engineered E. coli | 0.4 | 2.13 | 90 | Glucose + Ectoine | [12][13] |

| Engineered Hansenula polymorpha | 0 | - | 57.73 | Methanol + Sorbitol | [12][13] |

Kinetic Properties of Ectoine Hydroxylase (EctD)

The efficiency of the final synthesis step is determined by the kinetic parameters of the EctD enzyme. The table below presents a comparison of EctD from different microorganisms, showcasing their catalytic efficiencies.

| Enzyme Source | Km (Ectoine, mM) | Km (2-Oxoglutarate, mM) | kcat/Km (mM-1s-1) | Optimal Temperature (°C) | Reference |

| Sphingopyxis alaskensis | 9.8 ± 0.5 | 2.7 ± 0.3 | 0.12 | 40 | [10] |

| Virgibacillus salexigens | - | - | - | - | [9][10] |

| Streptomyces coelicolor | - | - | - | - | [10] |

| Pseudomonas stutzeri A1501 | - | - | - | - | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of hydroxyectoine.

Protocol 4.1: Cultivation and Extraction of Hydroxyectoine

This protocol is adapted for halophilic bacteria like Chromohalobacter salexigens.

-

Cultivation : Inoculate the bacterial strain into a minimal medium (e.g., M63) supplemented with a suitable carbon source (e.g., glucose) and varying concentrations of NaCl (e.g., 0.5 M to 3.0 M). Incubate cultures at the desired temperature (e.g., 37°C or 45°C) with shaking until the stationary phase is reached.[7]

-

Cell Harvesting : Harvest the cells by centrifugation (e.g., 5,000 rpm for 10 minutes at room temperature).[16][17]

-

Extraction : Lyophilize the cell pellets. Extract soluble compounds by resuspending the dried biomass in a suitable solvent (e.g., a mixture of methanol, chloroform, and water) or by using methods like ultrasonic extraction in the presence of lysozyme.[18][19]

-

Sample Preparation : Centrifuge the extract to remove cell debris. Collect the supernatant and filter it through a 0.22 µm filter before analysis.

Protocol 4.2: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying ectoine and hydroxyectoine.

-

Chromatographic System : Use an HPLC system equipped with a Diode Array Detector (DAD).[20]

-

Column : A reverse-phase C18 column is typically used (e.g., Nucleosil 100 C18, 250 x 4.6 mm, 5 µm).[20]

-

Mobile Phase : An isocratic elution with pure water or a gradient elution with a mixture of aqueous trifluoroacetic acid (TFA) and acetonitrile is common. For example, Mobile Phase A: 0.1% TFA in 95:5 water:acetonitrile; Mobile Phase B: 0.08% TFA in 5:95 water:acetonitrile.[19][20]

-

Flow Rate : Set a constant flow rate, typically between 0.5 mL/min and 1.0 mL/min.[19][20]

-

Detection : Monitor the elution at a wavelength of 210 nm.[19]

-

Quantification : Identify and quantify peaks by comparing their retention times and area with those of pure ectoine and hydroxyectoine standards.[18][20]

Protocol 4.3: The "Bacterial Milking" Process

This industrial process enables the harvesting of compatible solutes without lysing the cells. The workflow is depicted below.

Methodology:

-

High-Salinity Fermentation : Cultivate a high density of halophilic bacteria (e.g., Halomonas elongata) in a bioreactor with a high-salt medium to stimulate the synthesis and intracellular accumulation of ectoines.[5][21]

-

Osmotic Downshock : Rapidly transfer the cells to a low-salinity medium. This creates a hypo-osmotic shock, causing the cells to release their stored compatible solutes into the medium to achieve osmotic equilibrium.[5][21][22]

-

Harvesting : Separate the cells from the ectoine-rich medium using techniques like cross-flow filtration. The solutes can then be purified from the medium.[5][21]

-

Regeneration : Return the cells to the high-salinity medium. This hyper-osmotic upshock triggers the re-synthesis of ectoines. After a regeneration period, the cycle can be repeated multiple times, allowing for semi-continuous production from the same batch of cells.[5][21]

Regulation of Hydroxyectoine Synthesis

The production of hydroxyectoine is not merely a passive consequence of ectoine availability but is subject to sophisticated transcriptional control, especially in response to multiple environmental cues. Studies in Chromohalobacter salexigens have provided significant insights into this regulatory network.

In C. salexigens, the accumulation of hydroxyectoine is upregulated by both high salinity and high temperature, with maximal levels observed at 45°C and 2.5 M NaCl.[7] In contrast, ectoine accumulation is downregulated by temperature. This differential regulation suggests a specific role for hydroxyectoine in thermoprotection. The expression of the ectD gene is controlled by the general stress factor RpoS (σS) and a transcriptional regulator from the AraC-XylS family, which is encoded by a gene upstream of ectD.[7] This indicates a signaling pathway where environmental stresses (osmotic and thermal) are integrated to control the final step of hydroxyectoine biosynthesis, ensuring the cell produces the most effective protectant for the given conditions.

Conclusion

Hydroxyectoine represents a remarkable evolutionary adaptation, enabling extremophilic bacteria to thrive in some of Earth's most hostile environments. Its discovery has unveiled a fascinating story of molecular protection, complex biosynthesis, and precise regulation. The superior stabilizing properties of hydroxyectoine, particularly against thermal stress, have positioned it as a molecule of immense interest for industrial and therapeutic applications. The ongoing exploration of its synthesis in diverse extremophiles, coupled with advances in metabolic engineering and bioprocessing techniques like "bacterial milking," promises to unlock the full potential of this powerful extremolyte. This guide serves as a foundational resource for professionals aiming to understand and harness the unique properties of hydroxyectoine for scientific and commercial advancement.

References

- 1. Bioactivity profiling of the extremolyte ectoine as a promising protectant and its heterologous production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacterial milking: A novel bioprocess for production of compatible solutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic engineering of high-salinity-induced biosynthesis of γ-aminobutyric acid improves salt-stress tolerance in a glutamic acid-overproducing mutant of an ectoine-deficient Halomonas elongata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ectD gene, which is involved in the synthesis of the compatible solute hydroxyectoine, is essential for thermoprotection of the halophilic bacterium Chromohalobacter salexigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microbial production of ectoine and hydroxyectoine as high-value chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

- 10. Crystal Structure of the Ectoine Hydroxylase, a Snapshot of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]

- 12. researchgate.net [researchgate.net]

- 13. Rational engineering of Halomonas salifodinae to enhance hydroxyectoine production under lower-salt conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Adaptation to Varying Salinity in Halomonas elongata: Much More Than Ectoine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Adaptation to Varying Salinity in Halomonas elongata: Much More Than Ectoine Accumulation [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Bacterial milking: A novel bioprocess for production of compatible solutes. | Semantic Scholar [semanticscholar.org]

- 22. us.typology.com [us.typology.com]

A Technical Guide to the Biosynthesis of Hydroxyectoine from Ectoine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the enzymatic conversion of ectoine to hydroxyectoine, a critical pathway in the production of valuable extremolytes. Hydroxyectoine offers enhanced protective properties compared to its precursor, making it a compound of significant interest for therapeutic, cosmetic, and biotechnological applications. This document details the core biochemical reaction, presents key quantitative data, outlines experimental protocols, and illustrates the underlying processes through structured diagrams.

The Core Biosynthetic Pathway: Ectoine Hydroxylation

The biosynthesis of 5-hydroxyectoine, specifically (4S,5S)-2-methyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, is a direct, single-step enzymatic modification of its precursor, ectoine.[1] This conversion is a stereo-specific hydroxylation reaction that confers unique and often superior stress-protecting and macromolecule-stabilizing properties to the resulting molecule.[1][2]

The Key Enzyme: Ectoine Hydroxylase (EctD)

The central catalyst in this pathway is the Ectoine Hydroxylase , encoded by the ectD gene.[3][4] This enzyme is a member of the large and versatile superfamily of non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases (EC 1.14.11).[1][5][6] Structural studies have revealed that EctD proteins share a common core fold, a double-stranded β-helix (also known as a jelly roll or cupin fold), which forms the active site.[6][7] A highly conserved 2-His-1-carboxylate facial triad motif is responsible for positioning the essential iron cofactor within this active site.[6]

Reaction Mechanism

The EctD-catalyzed reaction is an O₂-dependent hydroxylation of ectoine.[1] This process is coupled with the oxidative decarboxylation of a co-substrate, 2-oxoglutarate, which is converted to succinate and carbon dioxide.[6][8] The reaction is critically dependent on the presence of Fe(II) as a catalytic metal cofactor.[1]

The overall reaction can be summarized as: Ectoine + 2-Oxoglutarate + O₂ → 5-Hydroxyectoine + Succinate + CO₂

Caption: The enzymatic conversion of ectoine to hydroxyectoine by EctD.

Genetic Regulation

The synthesis of hydroxyectoine is often regulated by environmental stressors. In many microorganisms, the accumulation of hydroxyectoine is upregulated in response to increases in both salinity and temperature.[9][10] The ectD gene may be found as part of the ectoine biosynthesis gene cluster (ectABC) or located separately elsewhere in the genome.[6] This upregulation is a key adaptive mechanism, as hydroxyectoine is essential for thermoprotection in some halophilic bacteria.[4][9]

Biochemical Properties and Quantitative Data

The kinetic properties of EctD have been characterized in several microorganisms. These parameters are crucial for developing efficient biocatalytic processes for hydroxyectoine production. The tables below summarize key data from various studies.

Table 1: Kinetic Parameters of Ectoine Hydroxylases

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (μmol·min⁻¹·mg⁻¹) | k꜀ₐₜ/Kₘ (mM⁻¹·s⁻¹) | Reference |

| Pseudomonas stutzeri A1501 | Ectoine | 2.3 ± 0.2 | 23.5 ± 0.5 | - | [11] |

| Sphingopyxis alaskensis | Ectoine | 0.8 ± 0.1 | 2.9 ± 0.1 | - | [11] |

| Sphingopyxis alaskensis | Ectoine | 9.8 ± 0.5 | - | 0.12 | [7] |

| Sphingopyxis alaskensis | 2-Oxoglutarate | 2.7 ± 0.3 | - | - | [7] |

Note: Direct comparison of Vₘₐₓ values should be made with caution due to potential differences in assay conditions and enzyme purity.

Table 2: Optimal Reaction Conditions for Ectoine Hydroxylases

| Enzyme Source | Optimal Temperature (°C) | Optimal pH | Reference |

| Pseudomonas stutzeri A1501 | 35 | 7.5 (TES Buffer) | [11] |

| Sphingopyxis alaskensis | 15 | 7.5 (TES Buffer) | [11] |

| Virgibacillus salexigens | 40 | 8.0 (TES Buffer) | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the production and analysis of recombinant ectoine hydroxylase.

Protocol: Expression and Purification of Recombinant EctD

This protocol describes a common workflow for producing and purifying recombinant EctD with an affinity tag (e.g., Strep-tag II) from an Escherichia coli expression host.[11]

Caption: Workflow for recombinant Ectoine Hydroxylase (EctD) purification.

Methodology Details:

-

Cell Growth and Induction: Culture E. coli cells harboring the ectD expression plasmid in a suitable medium (e.g., Luria-Bertani) with antibiotics at 37°C to an OD₆₀₀ of ~0.5. Induce protein expression by adding an appropriate inducer (e.g., anhydrotetracycline for TetR-controlled promoters) and incubate for a further 3-4 hours.[1]

-

Harvesting and Lysis: Pellet cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM TES pH 7.5, 100 mM KCl) supplemented with protease inhibitors (e.g., DTT, PMSF, benzamidine). Disrupt cells using a French Press at 1000 psi.[11]

-

Purification: Centrifuge the lysate at high speed (e.g., 21,000 x g) for 1 hour at 4°C to remove cell debris. Apply the resulting supernatant to a Strep-Tactin affinity chromatography column. After washing, elute the bound EctD protein using a buffer containing 2.5 mM desthiobiotin.[11]

-

Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE analysis.[11]

Protocol: In Vitro Ectoine Hydroxylase Activity Assay

This protocol provides a method to quantitatively measure the conversion of ectoine to hydroxyectoine by purified EctD.[7][11]

Reaction Mixture (30 µL total volume):

-

Buffer: 100 mM TES, pH 7.5

-

Cofactor: 1 mM FeSO₄ (freshly prepared)

-

Co-substrate: 10 mM 2-oxoglutarate

-

Salt: 100 mM KCl

-

Substrate: 1-10 mM Ectoine

-

Enzyme: ~1.5 µM purified EctD

Methodology:

-

Preparation: Combine all reaction components except the enzyme in a microcentrifuge tube. For specific enzymes like that from S. alaskensis, add catalase (e.g., 1300 U) to the mixture.[11]

-

Pre-incubation: Pre-incubate the reaction mixture for 10 minutes at the optimal temperature for the specific EctD enzyme being tested (e.g., 35°C for P. stutzeri EctD, 15°C for S. alaskensis EctD).[11]

-

Initiation: Start the reaction by adding the purified EctD enzyme to the pre-warmed mixture.

-

Incubation: Incubate the reaction for a fixed time (e.g., 5-10 minutes) under vigorous aeration.[7][11]

-

Termination: Stop the reaction by adding acetonitrile in a 1:2 ratio (reaction volume:acetonitrile).[11]

-

Sample Preparation: Centrifuge the terminated reaction at high speed (e.g., 13,000 x g) for 10 minutes to pellet the denatured protein.

-

Quantification: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to separate and quantify the remaining ectoine and the newly formed hydroxyectoine.[7][11]

Conclusion

The enzymatic pathway from ectoine to hydroxyectoine, catalyzed by ectoine hydroxylase (EctD), represents a highly efficient and specific biological process. A thorough understanding of the enzyme's mechanism, kinetics, and optimal operating conditions is fundamental for its application in biotechnology and drug development. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to harness this pathway for the production of high-value hydroxyectoine for commercial and therapeutic use.

References

- 1. EctD-mediated biotransformation of the chemical chaperone ectoine into hydroxyectoine and its mechanosensitive channel-independent excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Properties of Ectoine Hydroxylases from Extremophiles and Their Wider Taxonomic Distribution among Microorganisms | PLOS One [journals.plos.org]

- 3. Ectoine and hydroxyectoine: biosynthesis and its biological function in halophilic bacteria [actamicro.ijournals.cn]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 5-Hydroxyectoine from Ectoine: Crystal Structure of the Non-Heme Iron(II) and 2-Oxoglutarate-Dependent Dioxygenase EctD | PLOS One [journals.plos.org]

- 7. Crystal Structure of the Ectoine Hydroxylase, a Snapshot of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The ectD Gene, Which Is Involved in the Synthesis of the Compatible Solute Hydroxyectoine, Is Essential for Thermoprotection of the Halophilic Bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Exploiting Substrate Promiscuity of Ectoine Hydroxylase for Regio- and Stereoselective Modification of Homoectoine [frontiersin.org]

The Pivotal Role of Ectoine Hydroxylase (EctD) in the Synthesis of Hydroxyectoine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyectoine, a derivative of the compatible solute ectoine, is a small organic molecule that plays a crucial role in protecting cells and biomolecules from extreme environmental stressors such as high temperature, salinity, and desiccation.[1][2][3] Its synthesis is catalyzed by the enzyme ectoine hydroxylase, encoded by the ectD gene.[4][5][6] This technical guide provides an in-depth overview of the biochemical function, regulation, and experimental analysis of Ectoine Hydroxylase (EctD), a key enzyme in the production of this high-value compound with significant applications in the pharmaceutical and cosmetic industries.[7][8]

Biochemical Function of Ectoine Hydroxylase (EctD)

Ectoine hydroxylase (EctD) is a non-heme-containing iron(II) and 2-oxoglutarate-dependent dioxygenase.[5] It catalyzes the stereo-specific hydroxylation of ectoine at the C5 position to produce (4S,5S)-5-hydroxyectoine, commonly known as hydroxyectoine.[5] This enzymatic reaction is crucial for enhancing the protective properties of ectoine, particularly in conferring thermotolerance and desiccation resistance to microorganisms.[1][2]

The overall reaction can be summarized as:

Ectoine + 2-Oxoglutarate + O₂ --(EctD, Fe²⁺)--> Hydroxyectoine + Succinate + CO₂

This reaction highlights the requirement for molecular oxygen and the co-substrate 2-oxoglutarate, with iron(II) serving as a critical cofactor.

Quantitative Data: Enzyme Kinetics of EctD

The kinetic parameters of EctD have been characterized in several microorganisms, providing valuable data for biotechnological applications. A summary of these parameters is presented in the table below.

| Enzyme Source Organism | K_m_ (for ectoine) [mM] | V_max_ [U/mg] | Catalytic Efficiency (k_cat_/K_m_) [mM⁻¹s⁻¹] | Reference(s) |

| Pseudomonas stutzeri | ~6-10 | ~1-7 | 1.44 | [5][9] |

| Virgibacillus salexigens | ~6-10 | ~1-7 | 1.31 | [5][9] |

| Sphingopyxis alaskensis | ~6-10 | ~1-7 | Not specified | [5] |

| Halomonas elongata | ~6-10 | ~1-7 | Not specified | [5] |

Quantitative Data: Hydroxyectoine Production in Recombinant Systems

Metabolic engineering efforts have focused on the heterologous expression of ectD to achieve high-yield production of hydroxyectoine. The following table summarizes some reported production titers.

| Host Organism | EctD Gene Source | Hydroxyectoine Titer [g/L] | Key Strategy | Reference(s) |

| Corynebacterium glutamicum | Pseudomonas stutzeri | 74 | Codon-optimized ectD expression, fed-batch fermentation | [8] |

| Halomonas salina | Endogenous | 2.9 | Optimization of fermentation conditions (α-ketoglutarate and iron supplementation) | [7] |

| Hansenula polymorpha | Halomonas elongata | 2.8 | Synthetic ORFs for ectA, ectB, ectC, ectD | [7] |

Biosynthesis and Regulation of Hydroxyectoine

The synthesis of hydroxyectoine is an extension of the ectoine biosynthesis pathway. It begins with the precursor L-aspartate-β-semialdehyde, which is converted to ectoine through the sequential action of the enzymes EctB, EctA, and EctC.[4][10] EctD then catalyzes the final hydroxylation step.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Glass-forming property of hydroxyectoine is the cause of its superior function as a desiccation protectant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structure of the Ectoine Hydroxylase, a Snapshot of the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EctD-mediated biotransformation of the chemical chaperone ectoine into hydroxyectoine and its mechanosensitive channel-independent excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Microbial production of ectoine and hydroxyectoine as high-value chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxyectoine

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-hydroxyectoine, a compatible solute with significant potential in research, drug development, and biotechnology. The document details its structural and functional characteristics, methods for its analysis, and its biological synthesis.

Core Physicochemical Properties

5-Hydroxyectoine, a derivative of ectoine, is a small, cyclic amino acid that serves as a potent osmoprotectant in a variety of microorganisms.[1] Its unique structure confers remarkable stability to biological macromolecules, making it a molecule of high interest for therapeutic and biotechnological applications.[2][3]

Quantitative Data Summary

The fundamental physicochemical properties of 5-hydroxyectoine are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | (4S,5S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid | [4] |

| Molecular Formula | C₆H₁₀N₂O₃ | [2][4] |

| Molecular Weight | 158.16 g/mol | [2][4] |

| CAS Number | 165542-15-4 | [2][4] |

| Appearance | White to off-white crystalline powder or solid | [5][6] |

| Solubility | Highly soluble in water (approx. 4 M at 20°C); Soluble in methanol and DMSO | [7][8] |

| Purity (Commercially Available) | ≥95% (by HPLC) | [2][8] |

| Glass Transition Temperature | 87°C | [9] |

Biosynthesis of 5-Hydroxyectoine

5-Hydroxyectoine is not synthesized de novo but is derived from its precursor, ectoine, through a specific enzymatic hydroxylation. The overall biosynthetic pathway begins with the amino acid precursor, L-aspartate-β-semialdehyde.

The synthesis of ectoine involves a three-step enzymatic process catalyzed by L-2,4-diaminobutyrate transaminase (EctB), L-2,4-diaminobutyrate acetyltransferase (EctA), and ectoine synthase (EctC).[10][11][12] Subsequently, the enzyme ectoine hydroxylase (EctD), a non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase, catalyzes the stereospecific hydroxylation of ectoine to form 5-hydroxyectoine.[10][13]

Experimental Protocols

The characterization and quantification of 5-hydroxyectoine rely on several standard analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a primary method for the separation and quantification of ectoine and 5-hydroxyectoine from biological extracts.[13][14]

Sample Preparation:

-

Harvest microbial cells grown under specific stress conditions (e.g., high salinity or temperature) by centrifugation.[13]

-

Lyophilize the cell pellets and determine the dry weight.

-

Extract soluble compounds using a modified Bligh and Dyer method or a similar solvent extraction protocol.[13]

-

Centrifuge the extract to remove cell debris and filter the supernatant through a 0.2 µm filter before injection.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column or a specialized column for polar compounds (e.g., Newcrom R1) can be used.[15]

-

Mobile Phase: An isocratic mobile phase typically consists of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[15]

-

Detection: UV detection at a wavelength of 210 nm is commonly employed.

-

Quantification: A standard curve is generated using purified 5-hydroxyectoine of known concentrations to quantify the amount in the samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is essential for the structural elucidation and confirmation of the identity of 5-hydroxyectoine.

Sample Preparation:

-

Purify 5-hydroxyectoine from a biological source or via in vitro synthesis.

-

Lyophilize the purified compound to a dry powder.

-

Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O), at a concentration suitable for NMR analysis (typically 1-10 mg/mL).

¹H NMR Spectroscopy:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Analysis: The resulting ¹H NMR spectrum is compared to a known standard of 5-hydroxyectoine.[16] The chemical shifts and coupling patterns of the protons on the tetrahydropyrimidine ring are characteristic and confirm the structure and stereochemistry.[16][17]

Ectoine Hydroxylase (EctD) Activity Assay

This assay measures the enzymatic conversion of ectoine to 5-hydroxyectoine, allowing for the characterization of the EctD enzyme.[13]

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Add co-substrates and co-factors: 2-oxoglutarate, FeSO₄, and ascorbate.

-

Add the substrate, ectoine, to the mixture.

-

Initiate the reaction by adding the purified EctD enzyme or a cell-free extract containing the enzyme.

Assay Procedure:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Stop the reaction, often by adding a strong acid or by heat inactivation.

-

Analyze the reaction products by HPLC (as described in section 3.1) to quantify the amount of 5-hydroxyectoine produced.

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of 5-hydroxyectoine per minute under the specified conditions.[13]

Biological Activity and Applications

5-Hydroxyectoine is recognized for its superior protective capabilities in certain contexts when compared to ectoine.[7][17] Its primary mechanism of action involves the preferential exclusion from the surface of macromolecules, leading to an increase in the hydration layer around them.[3][5] This "hydro-complex" effectively stabilizes proteins, DNA, and cell membranes against various stressors such as high temperature, desiccation, and osmotic shock.[1][3]

Key biological activities and potential applications include:

-

Enzyme and Protein Stabilization: It protects enzymes from denaturation caused by heat, freezing, and drying.[3][5]

-

DNA Protection: Unlike ectoine, which can lower the melting temperature of DNA, 5-hydroxyectoine has been shown to increase it, indicating a stabilizing effect.[10]

-

Cell Protection: It is accumulated by cells to counteract osmotic stress and has demonstrated excellent desiccation-protective properties, partly due to its ability to form a stable glass-like state.[3][9]

-

Anti-inflammatory Properties: Research suggests potential anti-inflammatory effects, opening avenues for its use in therapeutic formulations.[8]

-

Cosmetics and Skincare: Due to its protective and hydrating properties, it is used in skincare products to protect against environmental stressors.[10]

References

- 1. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. 5-Hydroxyectoine | C6H10N2O3 | CID 12011795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. adipogen.com [adipogen.com]

- 6. hydroxyectoine.com [hydroxyectoine.com]

- 7. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis [mdpi.com]

- 8. bioaustralis.com [bioaustralis.com]

- 9. scispace.com [scispace.com]

- 10. Synthesis of 5-Hydroxyectoine from Ectoine: Crystal Structure of the Non-Heme Iron(II) and 2-Oxoglutarate-Dependent Dioxygenase EctD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New insights into hydroxyectoine synthesis and its transcriptional regulation in the broad‐salt growing halophilic bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. Hydroxyectoin | SIELC Technologies [sielc.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Exploiting Substrate Promiscuity of Ectoine Hydroxylase for Regio- and Stereoselective Modification of Homoectoine [frontiersin.org]

The Molecular Chaperone Hydroxyectoine: An In-depth Guide to its Osmoprotective Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extremolytes, small organic molecules produced by microorganisms thriving in extreme environments, have garnered significant attention for their remarkable stabilizing properties. Among these, hydroxyectoine stands out as a potent osmoprotectant, enabling cells to withstand severe osmotic stress. This technical guide delves into the core mechanisms by which hydroxyectoine exerts its protective effects, focusing on its intricate interactions with water, its influence on the stability of cellular membranes and proteins, and the signaling pathways governing its synthesis. Detailed experimental protocols for key analytical techniques and quantitative data are provided to facilitate further research and application in drug development and biotechnology.

Introduction: The Challenge of Osmotic Stress and the Rise of Hydroxyectoine

Fluctuations in extracellular osmolarity pose a fundamental threat to cellular integrity. Hyperosmotic conditions trigger water efflux, leading to cytoplasmic dehydration, increased intracellular ionic strength, and a drop in turgor pressure. These changes can result in protein denaturation, membrane disruption, and ultimately, cell death.[1][2] To counteract these detrimental effects, many microorganisms synthesize and accumulate compatible solutes, also known as osmolytes.[1][2] These molecules, which include amino acids, sugars, and their derivatives, can be amassed to high intracellular concentrations without interfering with normal cellular metabolism.

Ectoine and its hydroxylated derivative, 5-hydroxyectoine, are prominent members of the compatible solute family, widely synthesized by Bacteria and some Archaea in response to high salinity and extreme temperatures.[1][2] Hydroxyectoine, in particular, often exhibits superior protective properties compared to ectoine, especially against thermal stress and desiccation.[3] This guide will elucidate the multifaceted mechanism of hydroxyectoine as an osmoprotectant, providing a comprehensive resource for researchers and professionals in the field.

The Core Mechanism of Hydroxyectoine's Osmoprotective Action

The efficacy of hydroxyectoine as an osmoprotectant stems from a combination of physicochemical properties that collectively contribute to the maintenance of cellular homeostasis under stress.

The "Cosmotropic" Effect and Preferential Hydration

At the heart of hydroxyectoine's function is its profound interaction with water molecules. As a "kosmotropic" or "structure-making" solute, hydroxyectoine organizes water molecules around itself, forming a stable and dynamic hydration shell.[4] This ordering of water reduces the overall entropy of the system and increases the free energy required to form a cavity to accommodate a protein or other macromolecule. Consequently, hydroxyectoine is preferentially excluded from the immediate vicinity of macromolecules. This phenomenon, known as "preferential exclusion" or "preferential hydration," forces water molecules to interact more favorably with the surface of proteins and membranes, effectively creating a protective hydration layer. This layer prevents the denaturation and aggregation of proteins and maintains the structural integrity of lipid bilayers.

Molecular dynamics simulations have provided quantitative insights into this interaction, revealing that hydroxyectoine is a potent water-binder. These studies indicate that a single molecule of hydroxyectoine can structure a significant number of water molecules in its immediate vicinity.

Stabilization of Cellular Membranes

Osmotic stress can severely compromise the structure and function of cellular membranes. Dehydration can lead to a decrease in membrane fluidity and an increase in the propensity for phase transitions from the liquid-crystalline to the gel phase, which is detrimental to membrane protein function. Hydroxyectoine counteracts these effects by interacting with the lipid bilayer.

Experimental evidence suggests that hydroxyectoine has a fluidizing effect on lipid membranes, particularly in phase-separated systems.[5][6] It increases the lateral mobility of lipids within the bilayer, which is crucial for the function of membrane-embedded proteins and for cellular repair mechanisms.[5][6][7] This fluidizing effect is thought to arise from the alteration of hydration properties at the lipid-water interface and through electrostatic and hydrogen-bonding interactions with the lipid headgroups.[5]

Chaperone-like Activity and Protein Stabilization

The accumulation of high concentrations of salts within the cytoplasm during osmotic stress can lead to the misfolding and aggregation of proteins. Hydroxyectoine acts as a chemical chaperone, stabilizing the native conformation of proteins and preventing their aggregation.[8][9][10] The preferential exclusion of hydroxyectoine from the protein surface, as described earlier, is a key mechanism. By increasing the thermodynamic cost of exposing the hydrophobic core of a protein to the solvent, hydroxyectoine shifts the equilibrium towards the more compact, folded state.

Differential scanning calorimetry (DSC) studies have demonstrated that hydroxyectoine significantly increases the thermal stability of proteins, as evidenced by an increase in their melting temperature (Tm).[9] This stabilizing effect is often more pronounced than that of ectoine and other compatible solutes, making hydroxyectoine a highly effective protectant against both osmotic and thermal stress.[9]

Quantitative Data on Hydroxyectoine's Efficacy

The following tables summarize key quantitative data from the scientific literature, highlighting the potent osmoprotective and stabilizing effects of hydroxyectoine.

Table 1: Water Binding Properties of Ectoines

| Parameter | Ectoine | Hydroxyectoine | Reference(s) |

| Number of structured water molecules | ~7 | ~9 | [1][11] |

| Glass Transition Temperature (Tg) | 47°C | 87°C | [12] |

Table 2: Effect of Hydroxyectoine on Protein Stability (Differential Scanning Calorimetry Data)

| Protein | Osmolyte (Concentration) | Change in Melting Temperature (ΔTm) | Reference(s) |

| Ribonuclease A | Hydroxyectoine (3 M) | +12 K | [9] |

| Recombinant Human Interferon α2b | Hydroxyectoine (10 mM) | Slight increase | |

| Fab2 Antibody Fragment | Hydroxyectoine (1:1 mass ratio with protein) | Superior stabilization compared to trehalose | [8][10] |

Table 3: Influence of Hydroxyectoine on Lipid Bilayer Properties

| Lipid System | Method | Observed Effect | Reference(s) |

| DPPC Bilayers | DSC, Fluorescence Spectroscopy | Stabilization of the gel phase | [5] |

| GUVs (lipid mixtures) | Fluorescence Microscopy | Increased fluid domains | [5][6] |

| POPC Giant Vesicles | FRAP | Increased lipid diffusion coefficient | [5] |

Signaling and Biosynthesis of Hydroxyectoine

The production of hydroxyectoine is a tightly regulated process, initiated in response to environmental stress signals.

Osmotic Stress Sensing and Signal Transduction

Bacteria employ various mechanisms to sense changes in external osmolarity. While a complete, direct signaling pathway to hydroxyectoine synthesis is still under investigation, several key components have been identified. In many bacteria, the alternative sigma factor RpoS (σS) acts as a master regulator of the general stress response, which includes the upregulation of compatible solute synthesis.[5][6] The activity of RpoS itself is controlled at multiple levels, including transcription, translation, and protein stability, in response to various stress signals.

Upstream sensing can occur through transmembrane proteins that detect changes in membrane tension or turgor pressure. For instance, two-component systems like PhoQ/PhoP have been shown to respond to osmotic upshifts by sensing changes in the physical properties of the cell membrane. These systems then initiate a phosphorylation cascade that ultimately modulates gene expression.

The transcriptional regulation of the genes involved in hydroxyectoine synthesis is complex and can be influenced by multiple factors. In the halophilic bacterium Chromohalobacter salexigens, the expression of the ectoine hydroxylase gene, ectD, is osmoregulated and dependent on RpoS. Furthermore, a transcriptional regulator of the AraC family, EctZ, has been shown to act as both an activator of ectD expression and a repressor of a secondary ectoine hydroxylase gene, ectE.[11]

The Biosynthetic Pathway

Hydroxyectoine is synthesized from the precursor ectoine, which itself is produced from aspartate-β-semialdehyde in a three-step enzymatic process. The final step in hydroxyectoine synthesis is the stereospecific hydroxylation of ectoine, a reaction catalyzed by the enzyme ectoine hydroxylase (EctD). This enzyme is a non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase. The genes encoding the enzymes for ectoine and hydroxyectoine biosynthesis (ectA, ectB, ectC, and ectD) are often found in a gene cluster, and their expression is typically induced by increased osmolarity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the osmoprotective effects of hydroxyectoine.

Differential Scanning Calorimetry (DSC) for Protein Stability

DSC is a powerful technique to directly measure the thermal stability of a protein in the presence and absence of a stabilizing agent like hydroxyectoine.

Objective: To determine the change in the melting temperature (Tm) of a model protein upon addition of hydroxyectoine.

Materials:

-

MicroCal VP-Capillary DSC or similar instrument

-

Model protein (e.g., Lysozyme, RNase A) at a concentration of 1-2 mg/mL

-

Dialysis buffer (e.g., 50 mM phosphate buffer, pH 7.0)

-

Hydroxyectoine solutions of varying concentrations in the dialysis buffer

-

Degassing station

Protocol:

-

Sample Preparation:

-

Dialyze the protein solution extensively against the chosen buffer at 4°C to ensure buffer matching.

-

Prepare a series of hydroxyectoine solutions at the desired concentrations in the same dialysis buffer.

-

Prepare protein-hydroxyectoine samples by adding the hydroxyectoine stock solutions to the protein solution to achieve the final desired concentrations. Prepare a control sample with only the protein in the buffer.

-

Prepare a reference solution which is the dialysis buffer, and for each protein-hydroxyectoine sample, a corresponding reference solution containing the same concentration of hydroxyectoine in the buffer.

-

Degas all samples and reference solutions for 10-15 minutes immediately before loading into the DSC instrument.

-

-

DSC Measurement:

-

Load the protein sample into the sample cell and the corresponding reference solution into the reference cell of the DSC.

-

Set the experimental parameters:

-

Temperature range: e.g., 20°C to 100°C

-

Scan rate: e.g., 60°C/hour

-

Prefilter period: e.g., 15 minutes

-

Pressure: ~3 atm to prevent boiling

-

-

Perform an initial buffer-buffer scan to establish a baseline.

-

Run the thermal scan for each protein sample.

-

After the initial scan, cool the sample and perform a second scan to assess the reversibility of the unfolding transition.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the sample scans.

-

Normalize the data for protein concentration.

-

Fit the resulting thermogram to a suitable model (e.g., a two-state unfolding model) using the instrument's software (e.g., Origin-based software).

-

The peak of the transition curve corresponds to the melting temperature (Tm).

-

Compare the Tm values of the protein in the presence and absence of hydroxyectoine to determine the ΔTm.

-

Fluorescence Spectroscopy for Membrane Fluidity using Laurdan

The fluorescent probe Laurdan is sensitive to the polarity of its environment and can be used to monitor changes in membrane fluidity.

Objective: To assess the effect of hydroxyectoine on the fluidity of model lipid vesicles.

Materials:

-

Fluorometer with excitation and emission monochromators

-

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution in ethanol

-

Lipids (e.g., DPPC, POPC) in chloroform

-

Buffer (e.g., HEPES buffer, pH 7.4)

-

Extruder with polycarbonate filters (e.g., 100 nm pore size)

-

Hydroxyectoine solutions

Protocol:

-

Liposome Preparation:

-

Prepare a lipid mixture in a round-bottom flask. Add the Laurdan probe at a molar ratio of 1:500 (probe:lipid).

-

Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with the buffer (with or without hydroxyectoine) by vortexing, to form multilamellar vesicles (MLVs).

-

Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate filter with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 21 times).

-

-

Fluorescence Measurement:

-

Place the liposome suspension in a quartz cuvette.

-

Set the excitation wavelength to 350 nm.

-

Record the emission spectra from 400 nm to 550 nm.

-

Note the emission intensity at 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase).

-

-

Data Analysis (Generalized Polarization):

-

Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490)

-

A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value signifies a more disordered (more fluid) membrane.

-

Compare the GP values of liposomes in the presence and absence of hydroxyectoine to determine its effect on membrane fluidity.

-

Molecular Dynamics (MD) Simulations of Hydroxyectoine-Protein/Membrane Interactions

MD simulations provide atomic-level insights into the dynamic interactions between hydroxyectoine and biological macromolecules.

Objective: To investigate the interaction of hydroxyectoine with a model protein or lipid bilayer in an aqueous environment.

Software: GROMACS (--INVALID-LINK--) Force Fields:

-

Protein: e.g., AMBER, CHARMM

-

Lipid Bilayer: e.g., Berger lipids, CHARMM36

-

Hydroxyectoine: A compatible force field is required. Parameters may need to be generated if not available.

-

Water Model: e.g., TIP3P, SPC/E

General Protocol Outline:

-

System Setup:

-

Obtain the initial coordinates of the protein (from the Protein Data Bank) or build a lipid bilayer using tools like CHARMM-GUI.

-

Generate the topology and force field parameters for hydroxyectoine.

-

Place the protein or lipid bilayer in a simulation box of appropriate dimensions.

-

Solvate the system with the chosen water model and add hydroxyectoine molecules to the desired concentration.

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization using the steepest descent algorithm to remove any steric clashes or unfavorable geometries in the initial system setup.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (isothermal-isochoric) ensemble: Equilibrate the system at a constant number of particles, volume, and temperature to allow the solvent to relax around the solute. Position restraints are typically applied to the protein/lipid heavy atoms.

-

NPT (isothermal-isobaric) ensemble: Equilibrate the system at a constant number of particles, pressure, and temperature to achieve the correct density. Position restraints on the solute are gradually released.

-

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds, depending on the process of interest) without any restraints. Save the trajectory and energy data at regular intervals.

-

-

Analysis:

-

Analyze the trajectory to calculate various properties, such as:

-

Root Mean Square Deviation (RMSD) to assess protein stability.

-

Radial Distribution Functions (RDFs) to characterize the hydration shell around the protein and hydroxyectoine.

-

Hydrogen bond analysis to quantify interactions.

-

For lipid bilayers: area per lipid, bilayer thickness, and order parameters of the lipid tails.

-

-

Conclusion and Future Perspectives

Hydroxyectoine is a highly effective osmoprotectant that employs a multi-pronged mechanism to protect cells from the deleterious effects of osmotic stress. Its ability to structure water, stabilize membranes, and act as a chemical chaperone for proteins underscores its importance in microbial stress adaptation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the applications of hydroxyectoine.

For drug development professionals, the remarkable stabilizing properties of hydroxyectoine make it an attractive excipient for biopharmaceutical formulations, potentially enhancing the shelf-life and efficacy of protein-based drugs.[8][10] Further investigations into its interactions with specific drug molecules and its long-term stability in various formulations are warranted. In the broader field of biotechnology, the genetic pathways for hydroxyectoine synthesis can be engineered into industrial microorganisms to enhance their robustness in high-osmolarity fermentation processes. As our understanding of the intricate molecular mechanisms of this extremolyte deepens, so too will the opportunities for its innovative application.

References

- 1. researchgate.net [researchgate.net]

- 2. GROMACS Tutorials [mdtutorials.com]

- 3. Frontiers | Glycinebetaine Biosynthesis in Response to Osmotic Stress Depends on Jasmonate Signaling in Watermelon Suspension Cells [frontiersin.org]

- 4. Osmotically Controlled Synthesis of the Compatible Solute Proline Is Critical for Cellular Defense of Bacillus subtilis against High Osmolarity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Osmosensing by the bacterial PhoQ/PhoP two-component system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Response to hyperosmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. arxiv.org [arxiv.org]

- 11. Signal Transduction and Regulatory Mechanisms Involved in Control of the σS (RpoS) Subunit of RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

The Role of Hydroxyectoine in the Thermoprotection of Microbial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the harsh and fluctuating environments that microorganisms inhabit, survival hinges on a sophisticated arsenal of adaptive strategies. Among the most crucial of these are mechanisms to counteract the deleterious effects of extreme temperatures. High temperatures can lead to the denaturation of essential proteins, loss of membrane integrity, and ultimately, cell death. To combat this, many microorganisms synthesize or accumulate small organic molecules known as compatible solutes.

This technical guide delves into the core functions of a particularly effective compatible solute, 5-hydroxyectoine (hereafter referred to as hydroxyectoine), in providing thermoprotection to microbial cells. Hydroxyectoine, a hydroxylated derivative of ectoine, is synthesized by a wide range of bacteria and some archaea in response to environmental stressors, including high salinity and extreme temperatures.[1][2] Its remarkable ability to stabilize biological macromolecules and entire cells against heat stress has garnered significant interest for its potential applications in biotechnology, cosmetics, and pharmaceuticals. This document provides an in-depth examination of the mechanisms, quantitative effects, and experimental methodologies related to hydroxyectoine's thermoprotective properties.

Mechanisms of Thermoprotection

Hydroxyectoine employs a multi-faceted approach to protect microbial cells from heat-induced damage. The primary mechanisms involve the stabilization of proteins and enzymes, the maintenance of cell membrane integrity, and its intrinsic physicochemical properties that make it an excellent protectant.

Protein and Enzyme Stabilization

High temperatures disrupt the delicate balance of forces that maintain the native three-dimensional structure of proteins, leading to unfolding and aggregation. Hydroxyectoine effectively counteracts these effects. It is preferentially excluded from the protein's hydration shell, a phenomenon that thermodynamically favors the compact, native state of the protein. This "preferential exclusion" model posits that hydroxyectoine increases the surface tension of water, making it energetically unfavorable for the protein to unfold and expose its hydrophobic core.

Studies have demonstrated that hydroxyectoine is superior to its precursor, ectoine, in stabilizing proteins against thermal stress.[3][4] It has been shown to suppress the aggregation of various proteins, including antibodies and interferons, even at temperatures as high as 90°C.[3][5][6] This stabilization extends to enzymes, where hydroxyectoine not only prevents irreversible denaturation but also helps retain catalytic activity under heat stress. For instance, in the presence of 50 mM hydroxyectoine, a xylanase from Bacillus halodurans retained about 40% of its original activity after incubation at 65°C for 5 hours, whereas no activity was detected in its absence.[7]

Interaction with Cellular Membranes

The cell membrane is a primary target of thermal stress. Increased temperatures enhance membrane fluidity, which can lead to increased permeability and a loss of essential ions and metabolites.[8][9] While some studies suggest that ectoines can increase the fluidity of lipid bilayers, their overall effect is protective.[10] They are thought to interact with the headgroups of phospholipids, altering the hydration properties at the lipid interface and stabilizing the membrane structure.[10] This helps to prevent the impairment of cell membrane functions at elevated temperatures.[1]

Superior Glass-Forming Properties

A key physical attribute of hydroxyectoine that contributes to its protective role is its high glass transition temperature (Tg). The Tg is the temperature at which an amorphous solid transitions from a hard, glassy state to a more rubbery, viscous state. Hydroxyectoine has a significantly higher Tg (87°C) compared to ectoine (47°C).[11][12] This superior glass-forming ability allows it to create a stable, amorphous matrix around biomolecules upon drying or under conditions of low water activity, which are often coupled with heat stress. This glassy matrix immobilizes proteins and other cellular components, preventing unfolding and aggregation.[11][12] This property is particularly relevant for anhydrobiotic engineering, where the goal is to preserve cells and biomolecules in a dried state.[11]

Quantitative Data on Thermoprotection

The thermoprotective effects of hydroxyectoine have been quantified in various studies. The following tables summarize key findings on its impact on protein stability, enzyme activity, and microbial growth at elevated temperatures.

Table 1: Effect of Hydroxyectoine on Protein Stability and Aggregation

| Protein | Stress Condition | Hydroxyectoine Concentration | Observation | Reference |

| Fab2 (Antibody Fragment) | 90°C | 1:1 mass ratio with protein | Suppressed protein aggregation; superior to trehalose. | [3][6] |

| rhIFNα2b (Interferon) | 50°C for 14 days | 10 mM | Reduced thermal-induced aggregation. | [4] |

| Lactate Dehydrogenase (LDH) | Air-drying at 60°C | 2 M | Superior stabilization compared to ectoine. | [11][12] |

Table 2: Protection of Enzyme Activity by Hydroxyectoine under Thermal Stress

| Enzyme | Stress Condition | Hydroxyectoine Concentration | Residual Activity | Reference |

| Xylanase (B. halodurans) | 65°C for 5 hours | 50 mM | ~40% | [7] |

| Xylanase (B. halodurans) | 50°C for 10 hours (pH 12) | Not specified | 89% (vs. 33% without) | [7] |

Table 3: Intracellular Accumulation of Hydroxyectoine in Response to Temperature

| Microorganism | Growth Condition | Ectoine (μmol/g dry weight) | Hydroxyectoine (μmol/g dry weight) | Reference |

| Chromohalobacter salexigens | 1.5 M NaCl, 20°C | ~105 | ~10 | [13] |

| Chromohalobacter salexigens | 1.5 M NaCl, 45°C | ~30 | ~160 | [13] |

| Halomonas elongata | 15% NaCl, 30°C | High | ~17% of total ectoines | [12] |

| Halomonas elongata | 15% NaCl, 50°C (upshock) | Low | ~75% of total ectoines | [12] |

Table 4: Growth Enhancement by Exogenous Hydroxyectoine at High Temperatures

| Microorganism | Growth Condition | Observation | Reference |

| Halomonas ventosae DL7 | 42°C | Higher growth level with 1 mM hydroxyectoine compared to 1 mM ectoine. | [14] |

| Chromohalobacter salexigens (ectD mutant) | 45°C, 1.5-2.5 M NaCl | Growth defect observed, indicating the necessity of hydroxyectoine for thermoprotection. | [13] |

Biosynthesis and Regulation of Hydroxyectoine

The synthesis of hydroxyectoine is a two-step process. First, ectoine is synthesized from the precursor L-aspartate-β-semialdehyde through the action of three enzymes: L-2,4-diaminobutyrate acetyltransferase (EctA), L-2,4-diaminobutyrate transaminase (EctB), and ectoine synthase (EctC).[1][15] Subsequently, ectoine is hydroxylated to form 5-hydroxyectoine in a stereo-specific reaction catalyzed by the ectoine hydroxylase (EctD), a member of the non-heme-containing iron (II) and 2-oxoglutarate-dependent dioxygenase superfamily.[1][16]

The expression of the genes involved in this pathway is tightly regulated in response to environmental cues. In many halophilic bacteria, such as Chromohalobacter salexigens, the accumulation of hydroxyectoine is significantly upregulated by increases in both salinity and temperature.[13][17] At higher temperatures, the intracellular ratio of hydroxyectoine to ectoine shifts dramatically in favor of hydroxyectoine, underscoring its primary role as a thermoprotectant.[12][13] This regulation can occur at both transcriptional and post-transcriptional levels.[17] In C. salexigens, the general stress factor RpoS is involved in the thermoregulated expression of the primary ectoine hydroxylase gene, ectD.[17] Some bacteria may possess multiple ectoine hydroxylase genes (e.g., ectD and ectE in C. salexigens), which can be differentially regulated to fine-tune the cellular response to stress.[17]

References

- 1. mdpi.com [mdpi.com]

- 2. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ectoine and hydroxyectoine inhibit thermal-induced aggregation and increase thermostability of recombinant human interferon Alfa2b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ectoine and Hydroxyectoine Stabilize Antibodies in Spray-Dried Formulations at Elevated Temperature and during a Freeze/Thaw Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ectoine-mediated protection of enzyme from the effect of pH and temperature stress: a study using Bacillus halodurans xylanase as a model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How is the cell membrane affected by temperature? | AAT Bioquest [aatbio.com]

- 9. An Overview of Biomembrane Functions in Plant Responses to High-Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of ectoine, hydroxyectoine and β-hydroxybutyrate on the temperature and pressure stability of phospholipid bilayer membranes of different complexity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Glass-forming property of hydroxyectoine is the cause of its superior function as a desiccation protectant [frontiersin.org]

- 12. Glass-forming property of hydroxyectoine is the cause of its superior function as a desiccation protectant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 15. Role of the Extremolytes Ectoine and Hydroxyectoine as Stress Protectants and Nutrients: Genetics, Phylogenomics, Biochemistry, and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemical Properties of Ectoine Hydroxylases from Extremophiles and Their Wider Taxonomic Distribution among Microorganisms | PLOS One [journals.plos.org]

- 17. New insights into hydroxyectoine synthesis and its transcriptional regulation in the broad‐salt growing halophilic bacterium Chromohalobacter salexigens - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptional regulation of Hydroxyectoine synthesis genes

An In-depth Technical Guide on the Transcriptional Regulation of Hydroxyectoine Synthesis Genes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyectoine is a compatible solute, a small organic molecule that helps organisms survive extreme osmotic and temperature stress.[1][2] Synthesized from its precursor ectoine, hydroxyectoine provides enhanced protection to cellular components, making it a molecule of significant interest for applications in biotechnology, cosmetics, and medicine.[2][3] Understanding the intricate transcriptional regulation of its synthesis is paramount for optimizing its microbial production and harnessing its protective properties for therapeutic purposes. This guide provides a comprehensive overview of the current knowledge on the transcriptional control of hydroxyectoine synthesis genes, focusing on the key regulatory elements, environmental signals, and experimental methodologies used to elucidate these mechanisms.

The Genetic Basis of Hydroxyectoine Synthesis

The biosynthesis of hydroxyectoine is a two-step process. First, ectoine is synthesized from L-aspartate-β-semialdehyde by the enzymes encoded by the ectABC gene cluster.[1][4] Subsequently, the enzyme ectoine hydroxylase, encoded by the ectD gene, catalyzes the hydroxylation of ectoine to produce 5-hydroxyectoine.[1][5] In some bacteria, like the halophilic bacterium Chromohalobacter salexigens, a second ectoine hydroxylase gene, ectE, has been identified, which also contributes to hydroxyectoine synthesis, particularly in thermoprotection.[1][6] The genomic organization of these genes can vary, with ectD and ectE often located at different loci from the ectABC cluster.[7][8]

Transcriptional Regulation of Hydroxyectoine Synthesis Genes

The expression of hydroxyectoine synthesis genes, primarily ectD and ectE, is tightly regulated in response to environmental stressors, ensuring that the protective solute is produced when needed. The primary triggers for the upregulation of these genes are high salinity and temperature stress.[1][9] The regulatory mechanisms involve a complex interplay of sigma factors and transcriptional regulators that modulate gene expression at different growth phases.

Key Transcriptional Regulators

RpoS (σS): The general stress sigma factor RpoS plays a crucial role in the expression of both ectD and ectE in C. salexigens. The osmoregulated expression of ectD during the exponential growth phase and its thermoregulated expression during the stationary phase are dependent on RpoS.[1][6] Similarly, the expression of ectE is consistently dependent on RpoS, irrespective of the growth phase or the nature of the stress (osmotic or heat).[1][10]

EctZ: EctZ is an AraC-GlxA-like transcriptional regulator whose gene is located upstream of ectD in C. salexigens.[1][6] EctZ exhibits a dual regulatory function during exponential growth. It acts as a transcriptional activator for the osmoregulated expression of ectD, while simultaneously repressing the transcription of ectE.[1][10] This dual role suggests a mechanism to prioritize the expression of the primary ectoine hydroxylase, EctD, under osmotic stress. Inactivation of ectZ leads to a higher total pool of ectoines, primarily due to an increased accumulation of ectoine, while hydroxyectoine levels are maintained.[1][6]

Influence of Environmental Signals

Osmotic Stress: Increased salinity is a potent inducer of ectD and ectE expression, particularly during the exponential growth phase.[1] This response is logical, as hydroxyectoine plays a critical role in protecting cells from the detrimental effects of high osmotic pressure.

Temperature Stress: High temperature also upregulates the expression of hydroxyectoine synthesis genes. In C. salexigens, the expression of ectD is strongly induced by temperature at high salinity during the stationary phase.[1] The accumulation of hydroxyectoine has been shown to be essential for thermoprotection in this bacterium.[11]

Quantitative Analysis of Gene Expression

The following tables summarize the quantitative data on the expression of hydroxyectoine synthesis genes (ectD and ectE) in Chromohalobacter salexigens under different environmental conditions and in various genetic backgrounds.

Table 1: Relative Expression of ectD and ectE in Wild-Type C. salexigens in Response to Osmotic and Temperature Stress at Different Growth Phases. (Data extracted from[1][12])

| Growth Phase | Condition | Relative Expression of ectD (fold change) | Relative Expression of ectE (fold change) |

| Exponential | High Salinity (2.5 M NaCl, 37°C) vs. Low Salinity (0.75 M NaCl, 37°C) | 27.9 | 2.3 |

| High Salinity and Temperature (2.5 M NaCl, 45°C) vs. High Salinity (2.5 M NaCl, 37°C) | No significant change | No significant change | |

| Stationary | High Salinity (2.5 M NaCl, 37°C) vs. Low Salinity (0.75 M NaCl, 37°C) | No induction | No induction |

| High Salinity and Temperature (2.5 M NaCl, 45°C) vs. High Salinity (2.5 M NaCl, 37°C) | 30.6 | No significant change |

Table 2: Role of EctZ in the Expression of ectD and ectE in C. salexigens at Exponential Phase. (Data extracted from[13])

| Condition | Gene | Relative Transcriptional Level (Wild-Type) | Relative Transcriptional Level (ectZ mutant) | Fold Change (ectZ mutant vs. Wild-Type) |

| Low Salinity (0.75 M NaCl, 37°C) | ectD | 1.0 | ~0.5 | ~0.5 |

| ectE | 1.0 | ~4.0 | ~4.0 | |

| High Salinity (2.5 M NaCl, 37°C) | ectD | ~28.0 | ~10.0 | ~0.36 |

| ectE | ~2.5 | ~15.0 | ~6.0 | |

| High Salinity + High Temperature (2.5 M NaCl, 45°C) | ectD | ~25.0 | ~8.0 | ~0.32 |

| ectE | ~2.0 | ~12.0 | ~6.0 |

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is a generalized procedure based on the methodologies described for studying gene expression in C. salexigens.[1][12]

1. RNA Extraction:

- Harvest bacterial cells from cultures grown under specific experimental conditions (e.g., varying salinity and temperature) by centrifugation.

- Immediately stabilize the RNA by resuspending the cell pellet in an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent, Qiagen).

- Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

- Include an on-column DNase digestion step to remove any contaminating genomic DNA.

- Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

2. cDNA Synthesis:

- Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

- Use a specific amount of total RNA (e.g., 1 µg) as a template in a reaction mixture containing reverse transcriptase, dNTPs, and random primers.

- Perform the reverse transcription reaction according to the manufacturer's recommended thermal profile.

- Include a no-reverse-transcriptase control to check for genomic DNA contamination.

3. qPCR Reaction:

- Prepare the qPCR reaction mixture containing:

- cDNA template (diluted as appropriate)

- Gene-specific forward and reverse primers for the target genes (ectD, ectE) and a reference gene (e.g., 16S rRNA).

- A fluorescent DNA-binding dye master mix (e.g., SYBR Green Master Mix).

- Perform the qPCR reaction in a real-time PCR system using a thermal cycling program that includes an initial denaturation step, followed by a set number of cycles of denaturation, annealing, and extension.

- Include a melting curve analysis at the end of the run to verify the specificity of the amplified products.

4. Data Analysis:

- Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

- Calculate the relative gene expression using the 2-ΔΔCt method.[12]

- Normalize the expression of the target genes to the expression of the reference gene.

- Express the results as fold changes relative to a control condition.

Visualizing Regulatory Pathways and Workflows

Signaling Pathway of Hydroxyectoine Synthesis Regulation

Caption: Regulatory network for hydroxyectoine synthesis genes in C. salexigens.

Experimental Workflow for Gene Expression Analysis

Caption: A typical workflow for studying gene expression using qPCR.

Conclusion and Future Directions